OrfamideA -

OrfamideA

Catalog Number: EVT-10945974
CAS Number:
Molecular Formula: C64H114N10O17
Molecular Weight: 1295.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Orfamide A is derived from marine bacteria, specifically from the genus Pseudoalteromonas, which are known to produce a variety of bioactive compounds. These bacteria thrive in marine environments and have been studied for their potential in drug discovery due to their ability to synthesize complex natural products. In terms of classification, Orfamide A falls under the category of cyclic lipopeptides, which are characterized by their cyclic structure and lipid components that contribute to their bioactivity.

Synthesis Analysis

Methods

The synthesis of Orfamide A can be achieved through various methods, primarily focusing on total synthesis and semi-synthesis approaches. The total synthesis typically involves multiple steps that require careful planning to construct the cyclic structure while ensuring the correct stereochemistry of the amino acids involved.

Technical Details

  1. Total Synthesis: This method involves constructing the entire molecule from simpler organic compounds. It requires expertise in organic synthesis techniques such as coupling reactions, cyclization, and purification methods.
  2. Semi-Synthesis: This approach starts with a naturally occurring precursor that is modified chemically to yield Orfamide A. This can be more efficient than total synthesis and can involve fewer steps.

The detailed synthetic pathways often utilize advanced techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.

Molecular Structure Analysis

Structure

Orfamide A features a distinctive cyclic structure with a lipid tail, which is typical for lipopeptides. Its molecular formula is C₁₈H₃₃N₃O₄, indicating the presence of three amino acids linked in a cyclic manner along with a fatty acid component.

Data

  • Molecular Weight: Approximately 357.48 g/mol
  • Structural Features: The cyclic nature contributes to its stability and interaction with biological targets, making it an interesting subject for further pharmacological studies.
Chemical Reactions Analysis

Reactions

Orfamide A undergoes various chemical reactions typical for cyclic lipopeptides. These include hydrolysis, which can affect its bioactivity by altering its structure. The compound may also participate in reactions with nucleophiles due to the presence of functional groups within its structure.

Technical Details

  1. Hydrolysis: The ester bonds within Orfamide A can be hydrolyzed under acidic or basic conditions, leading to the release of fatty acid moieties.
  2. Reactivity with Biological Targets: Orfamide A's cyclic structure allows it to interact with specific receptors or enzymes, potentially inhibiting or modulating biological pathways.
Mechanism of Action

The mechanism of action of Orfamide A involves its interaction with cellular membranes and various biological targets. It is believed that the compound disrupts membrane integrity, leading to cell lysis in susceptible microbial strains.

Process and Data

  1. Membrane Disruption: The hydrophobic lipid tail interacts with lipid bilayers, causing destabilization.
  2. Biological Activity: Studies have shown that Orfamide A exhibits antimicrobial activity against several pathogens, indicating its potential as an antibiotic agent.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Orfamide A is relatively stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound's reactivity profile includes susceptibility to hydrolysis and potential interactions with nucleophiles.
Applications

Orfamide A has significant potential applications in scientific research, particularly in the fields of microbiology and pharmacology. Its antimicrobial properties make it a candidate for developing new antibiotics, especially in light of rising antibiotic resistance among pathogens.

Scientific Uses

  1. Antimicrobial Research: Investigated for its efficacy against resistant bacterial strains.
  2. Drug Development: Explored as a lead compound for synthesizing derivatives with enhanced activity or reduced toxicity.
  3. Biological Studies: Used to study membrane dynamics and interactions between peptides and lipid bilayers.
Discovery and Biosynthesis Pathways of Orfamide A

Genomisotopic Approach in Identification of Orfamide-Producing Pseudomonas Strains

The discovery of Orfamide A was enabled by the innovative "genomisotopic approach," first applied to Pseudomonas protegens strain Pf-5. This method integrates genomic analysis with stable isotope labeling to identify metabolites encoded by orphan biosynthetic gene clusters (BGCs)—genetic loci with no known metabolic products. Researchers analyzed the Pf-5 genome for nonribosomal peptide synthetase (NRPS) clusters and identified an orphan BGC predicted to synthesize a lipopeptide. By cultivating Pf-5 with $^{13}$C-labeled acetate, they tracked isotope enrichment in molecular fractions, isolating a compound with surfactant properties. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) revealed its structure as a cyclic lipopeptide, designated Orfamide A (C~64~H~114~N~10~O~17~) [1] [3] [9]. This approach proved systematic for linking silent gene clusters to their products, overcoming limitations of traditional activity-guided screening [3].

Table 1: Key Steps in the Genomisotopic Approach

StepDescriptionOutcome
Genome MiningIdentification of orphan NRPS clusters in P. protegens Pf-5Target BGC for Orfamide A synthesis
Isotope LabelingCulturing with $^{13}$C-acetate to tag metabolites$^{13}$C-enriched fractions
Isotope-Guided IsolationPurification based on isotopic signaturesCrude lipopeptide extract
Structural ElucidationNMR/MS analysis of active fractionsConfirmation of Orfamide A structure

Non-Ribosomal Peptide Synthetase (NRPS) Clusters in Pseudomonas protegens

Orfamide A biosynthesis is mediated by a dedicated NRPS cluster in P. protegens, spanning 47 kb and comprising three core genes: ofaA, ofaB, and ofaC. These genes encode multimodular enzymatic assembly lines:

  • OfaA (5,366 aa): Contains two modules. Initiates synthesis by loading a 3-hydroxy fatty acid (starter unit) and incorporating leucine (L-Leu~1~) and glutamic acid (D-Glu~2~).
  • OfaB (13,104 aa): Four modules adding D-allo-threonine (Thr~3~), D-allo-isoleucine (Ile~4~), L-leucine (Leu~5~), and D-serine (Ser~6~).
  • OfaC (14,706 aa): Four modules incorporating L-leucine (Leu~7~), L-leucine (Leu~8~), D-serine (Ser~9~), and L-valine (Val~10~), followed by cyclization and release [1] [8].

Each NRPS module includes adenylation (A), peptidyl carrier protein (PCP), and condensation (C) domains, with epimerization (E) domains generating D-amino acids. Flanking genes encode LuxR-family transcriptional regulators and efflux transporters (e.g., NodT), ensuring cluster expression and metabolite export [8] [5]. The Gac/Rsm global regulatory cascade tightly controls transcription, restricting Orfamide A production to the post-exponential growth phase [4].

Table 2: NRPS Module Organization in Orfamide A Biosynthesis

GeneModuleSubstratesDomainsFunction
ofaA13-OH-C~12~/C~14~-FA + Leu~1~C~(starter)~-A-PCPFatty acid loading & Leu~1~ addition
2Glu~2~C~(Dual)~-A-E-PCPGlu~2~ activation & epimerization
ofaB3Thr~3~C~(Dual)~-A-E-PCPThr~3~ activation & epimerization
4Ile~4~C~(Dual)~-A-E-PCPIle~4~ activation & epimerization
5Leu~5~C~(Dual)~-A-PCPLeu~5~ activation
6Ser~6~C~(Dual)~-A-E-PCPSer~6~ activation & epimerization
ofaC7Leu~7~C~(Dual)~-A-PCPLeu~7~ activation
8Leu~8~C~(LCL)~-A-PCPLeu~8~ activation
9Ser~9~C~(LCL)~-A-E-PCPSer~9~ activation & epimerization
10Val~10~C~(Dual)~-A-PCP-TEVal~10~ addition & cyclization/release

Comparative Analysis of Orfamide Biosynthetic Gene Clusters Across Pseudomonas Species

The orfamide NRPS cluster is conserved across P. protegens and related species but exhibits structural variations that generate analogs:

  • Amino Acid Substitutions: P. protegens strains (Pf-5, CHA0) produce Orfamide A with L-Ile~4~. In contrast, Pseudomonas sp. CMR12a synthesizes Orfamide B, where Ile~4~ is replaced by L-phenylalanine due to a substrate-specificity shift in the fourth adenylation domain [1] [5].
  • Fatty Acid Tail Length: Strains like CMR5c produce Orfamide G, identical in peptide sequence to Orfamide B but with a 3-hydroxytetradecanoic acid (C~14~) tail instead of 3-hydroxydodecanoic acid (C~12~) [1].
  • Novel Analogs: Genome mining in CMR5c revealed Orfamide F and G, expanding the structural diversity. Orfamide N, isolated from Pseudomonas idahonensis, features a (Z)-3R-hydroxyhexadec-9-enoic acid tail and modified amino acids [2].

Phylogenetic analysis indicates that ofa cluster evolution correlates with species divergence. LuxR-type regulators flanking the cluster exhibit strain-specific sequences, influencing analog production. Despite structural differences, all orfamides share a conserved 10-amino-acid macrocycle and biosynthetic logic [1] [8] [5].

Table 3: Structural Variants of Orfamides Across Species

StrainPrimary OrfamideKey Structural Features
P. protegens Pf-5Orfamide AC~12~-FA; L-Ile~4~
P. protegens CHA0Orfamide A/CC~12~/C~14~-FA; L-Ile~4~ (A) or L-Val~4~ (C)
Pseudomonas sp. CMR12aOrfamide BC~12~-FA; L-Phe~4~
Pseudomonas sp. CMR5cOrfamide F/GC~12~-FA + novel sequence (F); C~14~-FA + Phe~4~ (G)
Pseudomonas idahonensisOrfamide N(Z)-3R-OH-C~16:1~-FA; D/L-amino acids

Properties

Product Name

OrfamideA

IUPAC Name

(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25R)-21-[(2S)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C64H114N10O17

Molecular Weight

1295.6 g/mol

InChI

InChI=1S/C64H114N10O17/c1-15-17-18-19-20-21-22-23-24-25-42(77)32-50(78)65-44(28-35(3)4)56(82)66-43(26-27-51(79)80)55(81)74-54-41(14)91-64(90)52(39(11)12)72-61(87)49(34-76)71-58(84)46(30-37(7)8)67-57(83)45(29-36(5)6)68-60(86)48(33-75)70-59(85)47(31-38(9)10)69-62(88)53(40(13)16-2)73-63(54)89/h35-49,52-54,75-77H,15-34H2,1-14H3,(H,65,78)(H,66,82)(H,67,83)(H,68,86)(H,69,88)(H,70,85)(H,71,84)(H,72,87)(H,73,89)(H,74,81)(H,79,80)/t40-,41+,42?,43+,44-,45-,46-,47-,48+,49+,52-,53+,54+/m0/s1

InChI Key

AFOLBAYDTRBYBA-AAYKRXRBSA-N

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)CC)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O

Isomeric SMILES

CCCCCCCCCCCC(CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)[C@@H](C)CC)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.